N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,4-dimethoxybenzenesulfonamide
Overview
Description
“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,4-dimethoxybenzenesulfonamide” is a chemical compound that has been studied for its various properties . It is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .
Synthesis Analysis
The compound is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction is heated at 50°C and stirred for 3 hours, yielding an orange solution .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .Chemical Reactions Analysis
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . Further details about its chemical reactions are not available in the retrieved information.Physical and Chemical Properties Analysis
The compound has a molecular weight of 480.528 . Further details about its physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Corrosion Inhibition : A related compound was found to be an effective corrosion inhibitor at the carbon steel/hydrochloric acid interface, demonstrating excellent inhibition even at low concentrations (Tawfik, 2015).
Antimicrobial Activities : Derivatives of this compound have shown significant antimicrobial activities. They were found to be particularly potent against bacterial strains compared to fungal strains (Sojitra et al., 2016).
Electrochemical Characterization : Novel metallophthalocyanines containing derivatives of this compound have been synthesized and characterized electrochemically. These compounds showed interesting electron transfer processes and redox activities (Ertem et al., 2017).
Heterocyclic Synthesis Applications : This compound served as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities (Fadda et al., 2012).
Antioxidant Activity : Sulfonamide derivatives of the compound demonstrated significant antioxidant activities in studies (Badgujar et al., 2018).
Anti-Breast Cancer Activity : Some derivatives have shown promising activity against human tumor breast cancer cell lines, indicating potential for development as anticancer agents (Ghorab et al., 2014).
Antibacterial Activities : Schiff bases derived from this compound exhibited moderate to good antibacterial activity against various bacterial strains (Asiri & Khan, 2010).
Molecular Interactions : The compound and its derivatives have been studied for their intermolecular interactions, revealing insights into hydrogen bonding and molecular conformations (Saeed et al., 2020).
Anti-inflammatory and Analgesic Activities : Some novel derivatives have been synthesized and tested for their anti-inflammatory and analgesic activities, showing promising results (Eweas et al., 2015).
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4-dimethoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-13-18(19(23)22(21(13)2)14-8-6-5-7-9-14)20-28(24,25)15-10-11-16(26-3)17(12-15)27-4/h5-12,20H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVLFGDROMWQND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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